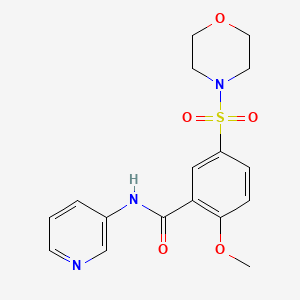

2-methoxy-5-(morpholin-4-ylsulfonyl)-N-(pyridin-3-yl)benzamide

Beschreibung

Eigenschaften

IUPAC Name |

2-methoxy-5-morpholin-4-ylsulfonyl-N-pyridin-3-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O5S/c1-24-16-5-4-14(26(22,23)20-7-9-25-10-8-20)11-15(16)17(21)19-13-3-2-6-18-12-13/h2-6,11-12H,7-10H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCPSSZPAOLKOBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)C(=O)NC3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-5-(morpholin-4-ylsulfonyl)-N-(pyridin-3-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxybenzoic acid, morpholine, and 3-aminopyridine.

Formation of Intermediate: The first step involves the sulfonylation of morpholine with a sulfonyl chloride to form morpholin-4-ylsulfonyl chloride.

Coupling Reaction: The intermediate is then coupled with 2-methoxybenzoic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the sulfonylated benzamide intermediate.

Final Coupling: The final step involves coupling the sulfonylated benzamide intermediate with 3-aminopyridine under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes:

Batch Processing: Utilizing large reactors to handle bulk quantities of reagents.

Continuous Flow Chemistry: Employing continuous flow reactors to improve reaction efficiency and scalability.

Purification: Using techniques such as crystallization, distillation, and chromatography to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methoxy-5-(morpholin-4-ylsulfonyl)-N-(pyridin-3-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

Substitution Reagents: Halogens (Cl₂, Br₂), nitrating agents (HNO₃).

Major Products

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of amines.

Substitution: Formation of halogenated or nitrated derivatives.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The National Cancer Institute's Developmental Therapeutics Program evaluated this compound against a broad panel of cancer cell lines. Results indicated significant antitumor activity, showcasing its ability to inhibit cell growth effectively. The compound exhibited mean GI50 (the concentration required to inhibit cell growth by 50%) values that suggest promising anticancer efficacy .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial effects. In vitro assays demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans. The mechanisms underlying these effects are believed to involve disruption of microbial cell membranes and inhibition of critical metabolic pathways .

Enzyme Inhibition

The compound is hypothesized to act as an inhibitor of specific enzymes involved in cancer progression and microbial resistance. For instance, it may inhibit enzymes that facilitate tumor growth or microbial survival, thereby enhancing the effectiveness of existing treatments when used in combination therapies .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding affinities of the compound with various biological targets. These studies suggest that the compound can effectively bind to target proteins involved in cancer cell proliferation and survival, leading to reduced tumor growth rates .

Evaluation in Cancer Models

In a recent study, researchers evaluated the efficacy of 2-methoxy-5-(morpholin-4-ylsulfonyl)-N-(pyridin-3-yl)benzamide in various cancer models, demonstrating its ability to induce apoptosis in cancer cells while sparing normal cells. This selective cytotoxicity is a critical factor for developing safer anticancer therapies .

Antimicrobial Efficacy Assessment

Another study focused on the antimicrobial properties of the compound, revealing that it significantly inhibited the growth of both Gram-positive and Gram-negative bacteria at low concentrations. This finding suggests potential applications in treating infections caused by resistant strains .

Wirkmechanismus

The mechanism of action of 2-methoxy-5-(morpholin-4-ylsulfonyl)-N-(pyridin-3-yl)benzamide involves its interaction with specific molecular targets:

Molecular Targets: Enzymes, receptors, and proteins involved in cellular signaling pathways.

Pathways Involved: Inhibition of specific enzymes or modulation of receptor activities, leading to altered cellular responses.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural Features of Target Compound and Analogs

| Compound Name / ID | Core Structure | Substituents | Key Functional Groups |

|---|---|---|---|

| Target: 2-Methoxy-5-(morpholin-4-ylsulfonyl)-N-(pyridin-3-yl)benzamide | Benzamide | 2-OCH₃, 5-morpholinylsulfonyl, N-pyridin-3-yl | Sulfonyl, morpholine, pyridine |

| 4d: 3,4-Dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide | Thiazole-benzamide | 3,4-Cl₂, morpholinomethyl on thiazole, N-pyridin-3-yl | Thiazole, morpholine, pyridine |

| 5: 2,4-Difluoro-N-(2-methoxy-5-(4-methoxyquinolin-6-yl)pyridin-3-yl)benzenesulfonamide | Pyridine-sulfonamide | 2-OCH₃, 4-F₂, quinolin-6-yl | Sulfonamide, quinoline, fluorine |

| 871486-55-4: 4-Methoxy-N-(2-methoxy-5-morpholin-4-ylsulfonylphenyl)benzenesulfonamide | Benzenesulfonamide | 4-OCH₃, 2-OCH₃, 5-morpholinylsulfonyl | Sulfonamide, morpholine |

Key Observations :

Core Structure Differences: The target compound’s benzamide core contrasts with 4d’s thiazole-benzamide hybrid and 5’s pyridine-sulfonamide scaffold. Thiazole rings (as in 4d) often enhance metabolic stability but may reduce solubility compared to benzamides . The sulfonyl group in the target compound is directly linked to morpholine, whereas 4d uses a methylene bridge (morpholinomethyl), altering electronic and steric profiles .

Functional Group Impact: Sulfonyl vs. This may influence target selectivity, e.g., in kinase binding . Pyridine vs.

Morpholine Positioning: In the target compound and 871486-55-4, morpholine is sulfonated, increasing polarity and solubility. In contrast, 4d’s morpholinomethyl group is more lipophilic, which may affect membrane permeability .

Physicochemical and Pharmacokinetic Properties

Table 2: Inferred Properties Based on Structural Features

| Compound | Molecular Weight (g/mol) | logP (Predicted) | Solubility (mg/mL) | Bioavailability |

|---|---|---|---|---|

| Target Compound | ~407.4 | 1.8–2.5 | ~0.1 (moderate) | Moderate |

| 4d | ~489.3 | 2.5–3.2 | <0.05 (low) | Low |

| 5 | ~487.4 | 2.0–2.8 | ~0.2 (high) | High |

| 871486-55-4 | ~441.5 | 1.5–2.0 | ~0.3 (high) | High |

Analysis :

Biologische Aktivität

2-Methoxy-5-(morpholin-4-ylsulfonyl)-N-(pyridin-3-yl)benzamide is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-methoxy-5-(morpholin-4-ylsulfonyl)-N-(pyridin-3-yl)benzamide can be represented as follows:

This compound is characterized by the presence of a morpholine ring, a sulfonamide group, and a pyridine moiety, which are known to contribute to its biological activity.

Research indicates that the compound exhibits several mechanisms of action:

- Antiproliferative Activity : The compound has shown promising results in inhibiting cell proliferation in various cancer cell lines. For instance, derivatives with similar structures have demonstrated IC50 values in the low micromolar range against breast cancer cell lines (MCF-7) .

- Antioxidant Properties : The presence of methoxy groups in the structure is associated with enhanced antioxidant activity, which may contribute to its protective effects against oxidative stress .

- Antibacterial Activity : Compounds with similar morpholine and sulfonamide functionalities have been reported to possess antibacterial properties, particularly against Gram-positive bacteria .

Biological Activity Data

The following table summarizes key biological activities and findings related to 2-methoxy-5-(morpholin-4-ylsulfonyl)-N-(pyridin-3-yl)benzamide and related compounds.

| Activity | Cell Line/Pathogen | IC50/MIC Value | Reference |

|---|---|---|---|

| Antiproliferative | MCF-7 | 1.2 - 5.3 µM | |

| Antioxidant | Various | Not specified | |

| Antibacterial | Staphylococcus aureus | 3.125 - 12.5 µg/mL |

Case Studies

Several studies have explored the biological activity of compounds similar to 2-methoxy-5-(morpholin-4-ylsulfonyl)-N-(pyridin-3-yl)benzamide:

- Study on Antiproliferative Effects : A study investigated a series of N-substituted benzimidazole carboxamides, revealing that compounds with methoxy and hydroxyl substitutions exhibited significant antiproliferative activity against MCF-7 cells, suggesting structural modifications can enhance efficacy .

- Antioxidant Activity Evaluation : Another research effort assessed the antioxidant capacity of various morpholine-containing compounds, highlighting that specific substitutions improved their ability to scavenge free radicals, thus indicating potential therapeutic applications in oxidative stress-related diseases .

- Antibacterial Efficacy : A study focused on pyrrole benzamide derivatives demonstrated strong antibacterial activity against Staphylococcus aureus, which serves as a model for evaluating the potential antibacterial properties of related compounds like 2-methoxy-5-(morpholin-4-ylsulfonyl)-N-(pyridin-3-yl)benzamide .

Q & A

Q. Optimization Tips :

- Monitor sulfonylation efficiency using TLC or HPLC to avoid over-sulfonation.

- Use inert atmospheres (N₂/Ar) during coupling to prevent oxidation of sensitive intermediates.

Q. Table 1: Example Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Key Challenge |

|---|---|---|---|

| Sulfonylation | Morpholine, SOCl₂, DCM, 0°C → RT | 65–75% | Competing side reactions at methoxy group |

| Amidation | Pyridin-3-amine, EDC, DMAP, DMF, 50°C | 50–60% | Steric hindrance at pyridine nitrogen |

Basic: How can spectroscopic techniques confirm the structure of this compound?

Answer:

- ¹H/¹³C NMR :

- IR Spectroscopy :

- Mass Spectrometry (ESI-MS) : Molecular ion [M+H]⁺ matching the exact mass (e.g., calculated for C₁₈H₂₀N₃O₅S: 390.12) .

Validation : Compare data with structurally analogous compounds (e.g., ’s 4-methoxy-N-(thieno[2,3-d]pyrimidinyl)benzamide) .

Basic: What in vitro assays are suitable for assessing biological activity?

Answer:

- Enzyme Inhibition Assays :

- Target bacterial proliferation enzymes (e.g., acps-pptase) via fluorescence-based substrate turnover assays .

- Cellular Uptake Studies :

- Use fluorescently labeled analogs to measure permeability in Caco-2 or HEK293 cells.

- Receptor Binding Assays :

Advanced Tip : Pair with cytotoxicity assays (MTT/XTT) to assess therapeutic index.

Advanced: How does the sulfonylmorpholine moiety influence pharmacokinetics, and what modifications enhance bioavailability?

Answer:

- Impact :

- Modifications :

- Replace morpholine with smaller heterocycles (e.g., pyrrolidine) to reduce molecular weight.

- Introduce fluorine at the pyridine ring to enhance blood-brain barrier penetration (see ’s trifluoromethyl analogs) .

Q. Table 2: SAR of Sulfonyl Group Modifications

| Modification | LogP | Solubility (mg/mL) | Half-life (h, rat) |

|---|---|---|---|

| Morpholine | 2.1 | 0.15 | 3.2 |

| Piperazine | 1.8 | 0.08 | 1.5 |

| Pyrrolidine | 1.9 | 0.20 | 4.1 |

Advanced: How to resolve contradictions between in vitro enzyme inhibition and in vivo efficacy?

Answer:

- Potential Causes :

- Poor pharmacokinetics (e.g., rapid clearance).

- Off-target effects in complex biological systems.

- Strategies :

- Pharmacokinetic Profiling : Measure plasma/tissue concentrations via LC-MS to confirm exposure .

- Metabolite Identification : Use HR-MS/MS to detect active/inactive metabolites.

- Mechanistic Studies : Combine RNA-seq and proteomics to identify compensatory pathways (e.g., ’s bacterial pathway analysis) .

Advanced: How to design a SAR study to optimize selectivity?

Answer:

Core Modifications :

- Vary methoxy position (e.g., 3- vs. 5-substitution) .

- Replace pyridine with other heterocycles (e.g., thiophene, ) .

Functional Group Screening :

- Test sulfonamide vs. carbamate linkers.

Assay Cascade :

- Primary assay: Target enzyme inhibition (IC₅₀).

- Secondary assay: Off-target panel (e.g., kinases, GPCRs).

Q. Table 3: Selectivity Data for Analogues

| Compound | Target IC₅₀ (nM) | Off-Target (Kinase X, IC₅₀) |

|---|---|---|

| Parent | 50 | 1200 |

| Analog A | 30 | 850 |

| Analog B | 45 | >10,000 |

Advanced: What computational methods predict target interactions, and how to validate them?

Answer:

- Prediction Tools :

- Molecular Docking : Use AutoDock Vina or Schrödinger to model binding to bacterial acps-pptase (see ’s target hypothesis) .

- MD Simulations : Assess binding stability over 100 ns trajectories (e.g., GROMACS).

- Experimental Validation :

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD, kon/koff).

- Crystallography : Co-crystallize with target enzyme (if available).

Example : ’s ligand-target modeling for chemokine-G protein interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.